N-(4-bromophenyl)-2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetamide
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Overview
Description
N-(4-BROMOPHENYL)-2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a dimethylphenylamino group, and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group is introduced through a bromination reaction using bromine or a brominating agent.
Amination: The dimethylphenylamino group is attached via an amination reaction, often using aniline derivatives and appropriate catalysts.
Cyclization: The dihydropyrimidinone core is formed through a cyclization reaction, typically involving urea or thiourea and an acid or base catalyst.
Acetylation: The final step involves acetylation to introduce the acetamide group, using acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-BROMOPHENYL)-2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMOPHENYL)-3,5-DIMETHOXYBENZAMIDE
- N-(3-BROMOPHENYL)-3,4-DIMETHOXYBENZAMIDE
- N-(4-BROMOPHENYL)-3,6-DICHLORO-2-METHOXYBENZAMIDE
Uniqueness
N-(4-BROMOPHENYL)-2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the dihydropyrimidinone core and the specific substitution pattern make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H21BrN4O2 |
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Molecular Weight |
441.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[2-(3,5-dimethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C21H21BrN4O2/c1-13-8-14(2)10-18(9-13)25-21-23-15(3)11-20(28)26(21)12-19(27)24-17-6-4-16(22)5-7-17/h4-11H,12H2,1-3H3,(H,23,25)(H,24,27) |
InChI Key |
CCFZPVRUAWZCGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=CC(=O)N2CC(=O)NC3=CC=C(C=C3)Br)C)C |
Origin of Product |
United States |
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